molecular formula C11H9BrN2O B1486413 6-(3-Bromophenyl)-2-methylpyrimidin-4-ol CAS No. 1368846-88-1

6-(3-Bromophenyl)-2-methylpyrimidin-4-ol

Cat. No. B1486413
M. Wt: 265.11 g/mol
InChI Key: PERGOMXOJYQSCA-UHFFFAOYSA-N
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Description

The compound “6-(3-Bromophenyl)-2-methylpyrimidin-4-ol” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a bromophenyl group and a methyl group .


Synthesis Analysis

The synthesis of such compounds typically involves multi-step procedures that may include bromination, esterification, and the formation of diarylmethanols . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .


Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction . The electron densities and the HOMO–LUMO gap have been calculated using the DFT method .


Chemical Reactions Analysis

The chemical reactivity of diarylmethanols and their derivatives often involves reactions at the hydroxyl group or the aromatic rings. The presence of a bromo substituent can make the compound amenable to further substitution reactions due to the bromine’s leaving group ability .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(3-Bromophenyl)-2-methylpyrimidin-4-ol” can be inferred from related compounds. The presence of bromine is likely to increase the molecular weight and density compared to non-brominated analogs .

Safety And Hazards

Based on the safety data sheet for a related compound, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment and ensure adequate ventilation .

Future Directions

While specific future directions for “6-(3-Bromophenyl)-2-methylpyrimidin-4-ol” are not detailed in the provided papers, the reported reactivity of structurally similar compounds can be used to infer potential areas of future research .

properties

IUPAC Name

4-(3-bromophenyl)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-7-13-10(6-11(15)14-7)8-3-2-4-9(12)5-8/h2-6H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERGOMXOJYQSCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Bromophenyl)-2-methylpyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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